molecular formula C6H12O6 B1605176 D-Glucose CAS No. 2280-44-6

D-Glucose

Cat. No. B1605176
CAS RN: 2280-44-6
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-GASJEMHNSA-N
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Description

D-Glucose, also known as dextrose, is a stereoisomer of glucose and is biologically active . It is the most common naturally occurring simple sugar and is a building block for disaccharides such as sucrose and lactose, and higher oligo- and polysaccharides . It occurs more abundantly in nature than L-glucose . It is produced in plants as a product of photosynthesis and in animals and fungi, it is the result of the breakdown of glycogen .


Synthesis Analysis

D-Glucose can be synthesized enzymatically. For instance, D-glucose lauric ester can be synthesized using Aspergillus niger lipase . The synthesis process can be optimized for different parameters and reaction media .


Molecular Structure Analysis

D-Glucose is an aldohexose, which means that it is a six-carbon sugar with a terminal aldehyde group . The carbons in D-Glucose are chiral, thus there are 16 possible configurational isomers . The cyclic pyranose forms of various monosaccharides are often drawn in a flat projection known as a Haworth formula .


Chemical Reactions Analysis

Glucose is metabolized to form carbon dioxide and water along with Adenosine triphosphate (ATP), which is used by cellular processes as chemical energy . In alkaline conditions, D-glucose is consumed by two chemical reactions: the isomerization of D-glucose into D-fructose and its thermal oxidative degradation .


Physical And Chemical Properties Analysis

D-Glucose is a white crystalline monosaccharide sugar . It is an aldohexose, since it contains one aldehyde group and six carbon atoms and occurs commonly in most animal and plant tissue . It is soluble in water, unstable to strong oxidizing agents and acidic or basic reagents, and has a tendency to decompose rather than give sharp melting points .

Scientific Research Applications

1. Machine Learning in Diabetes Research

D-Glucose's role in diabetes research has led to significant advancements in machine learning and data mining methods. These techniques are critical in transforming large volumes of genetic and clinical data into valuable knowledge for diabetes diagnosis and treatment (Kavakiotis et al., 2017).

2. Glucose Uptake and Cancer Research

Studies have shown that glucose metabolism is a fundamental feature of life, shared by all living cells, including cancer cells. This has led to the use of 2-[F]fluoro-2-deoxy-D-glucose (FDG) imaging in nuclear medicine, highlighting the link between glucose consumption and cancer aggressiveness (Sambuceti et al., 2021).

3. Continuous Glucose Monitoring Data in Diabetes

Continuous Glucose Monitoring (CGM) systems have revolutionized diabetes management. They provide detailed insights into glucose patterns, enhancing our understanding of the disease and aiding in the development of intelligent control systems for managing diabetes (Cichosz, 2021).

4. Glucose Concentration Sensing in Biomedicine

The measurement of glucose concentration using microwave planar resonant sensors is an emerging field in both industry and biomedicine. These sensors, which respond to changes in glucose concentration, have been extensively researched and developed over the past decade (Juan et al., 2021).

5. Nanotechnology in Diabetes Treatment

Nanotechnology, particularly nanoparticles, is at the forefront of diabetes research. It offers enhanced drug delivery systems and the development of non-invasive glucose monitoring technologies, providing new avenues for diabetes treatment and management (Harsoliya, 2012).

6. Biosensors for Glucose and Lactate Detection

The development of tube-based biosensors for glucose and lactate detection represents a significant advancement in the rapid, sensitive, and specific detection of these metabolic compounds. This is crucial for a variety of applications, including biological, medical, and food industries (Shi et al., 2018).

properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015215, DTXSID901015217
Record name D-​Glucopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

D-Glucose

CAS RN

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4
Record name D-Glucopyranose
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Record name Glucopyranose
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Record name D-​Glucopyranose
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Record name D-glucose
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose
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D-Glucose
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D-Glucose
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D-Glucose
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D-Glucose

Citations

For This Compound
1,750,000
Citations
A Gjedde - Journal of neurochemistry, 1981 - Wiley Online Library
… The ultimate test of specific transport of low affinity and high capacity consists of showing that D-glucose permeability at high substrate concentrations cannot be depressed to the …
Number of citations: 377 onlinelibrary.wiley.com
MW Slein - Methods of enzymatic analysis, 1965 - Elsevier
… This chapter discusses an enzymatic method for the determination of D-glucose with hexokinase and glucose-6-phosphate dehydrogenase. The optical method for the determination of …
Number of citations: 509 www.sciencedirect.com
D Zhang, J Li, F Wang, J Hu, S Wang, Y Sun - Cancer letters, 2014 - Elsevier
… Although the Warburg effect is not applicable to all cancers, inhibition of this sufficiently prevalent process with the glucose analog 2-Deoxy-D-glucose (2DG) is a promising treatment for …
Number of citations: 408 www.sciencedirect.com
K Tai, AG Need, M Horowitz, IM Chapman - Nutrition, 2008 - Elsevier
This review examines available evidence of links between abnormalities of glucose and insulin metabolism and vitamin D deficiency. Possible mechanisms of action of vitamin D …
Number of citations: 250 www.sciencedirect.com
H Xi, M Kurtoglu, TJ Lampidis - IUBMB life, 2014 - Wiley Online Library
… This understanding, at least in part, explains the profound effects that the analog of glucose, 2‐deoxy‐d‐glucose, has been shown to have on as common and widespread diseases as …
Number of citations: 126 iubmb.onlinelibrary.wiley.com
FE Young - The Journal of Physical Chemistry, 1957 - ACS Publications
… -D-glucose. New determinations of the solubility curves of ice, -D-glucose, /3-n-glucose and -D-glucose … All concentrations in this paper are expressed in grams of anhydrous D-glucose …
Number of citations: 115 pubs.acs.org
S Forsén, B Lindberg, BG Silvander - Acta Chem. Scand, 1965 - actachemscand.org
… between D-glucose and benzaldehyde is discussed. … the reaction product obtained when D-glucose is treated with chloral … from 3-O-methyl-D-glucose and chloral.7 The structures of the …
Number of citations: 59 actachemscand.org
RO Marshall, ER Kooi - Science, 1957 - science.org
… -Dglucose was … -D-glucose. It seems reasonable to assume that the sugar formed is 6-deoxy-D-fructose (5). The ability of the enzyme preparations to isomerize D-xylose or D-glucose is …
Number of citations: 329 www.science.org
M Chiaravalli, I Rowe, V Mannella… - Journal of the …, 2016 - ncbi.nlm.nih.gov
… Here, we investigated the effects of chronic treatment with low doses of the glucose analog 2-deoxy-d-glucose (2DG) on ADPKD progression in orthologous and slowly progressive …
Number of citations: 158 www.ncbi.nlm.nih.gov
J Okuda, I Miwa - Analytical Biochemistry, 1971 - Elsevier
… of d-glucose and its anomers with β-d-glucose oxidase were … that catalyzes the interconversion of d-glucose anomers. The … of β-d-glucose in the presence of β-d-glucose oxidase and …
Number of citations: 178 www.sciencedirect.com

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